molecular formula C15H12N2O5 B5890541 4-(acetylamino)phenyl 4-nitrobenzoate

4-(acetylamino)phenyl 4-nitrobenzoate

Cat. No.: B5890541
M. Wt: 300.27 g/mol
InChI Key: FJCHJVHCAAKPMV-UHFFFAOYSA-N
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Description

4-(acetylamino)phenyl 4-nitrobenzoate is an organic compound that features both an acetylamino group and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)phenyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 4-(acetylamino)phenol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or trifluoroacetic acid, to facilitate the ester bond formation .

Industrial Production Methods

In an industrial setting, the synthesis can be optimized using continuous-flow systems. This method allows for precise control over reaction conditions, leading to high conversion rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)phenyl 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Commonly performed using hydrogen gas and a palladium catalyst.

    Substitution: Typically involves nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Reduction: Produces 4-(acetylamino)phenyl 4-aminobenzoate.

    Substitution: Yields various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(acetylamino)phenyl 4-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

    Pharmaceuticals: Investigated for its potential use in drug development due to its structural features.

Mechanism of Action

The mechanism of action of 4-(acetylamino)phenyl 4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The acetylamino group can also participate in hydrogen bonding and other interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-nitrobenzoic acid: Shares the nitrobenzoate structure but lacks the acetylamino group.

    4-(acetylamino)phenol: Contains the acetylamino group but lacks the nitrobenzoate ester.

Properties

IUPAC Name

(4-acetamidophenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c1-10(18)16-12-4-8-14(9-5-12)22-15(19)11-2-6-13(7-3-11)17(20)21/h2-9H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCHJVHCAAKPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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